molecular formula C12H15NS B15053404 N-Isopropyl-N-methylbenzo[b]thiophen-2-amine

N-Isopropyl-N-methylbenzo[b]thiophen-2-amine

Cat. No.: B15053404
M. Wt: 205.32 g/mol
InChI Key: VLPBWFJUJDMXCT-UHFFFAOYSA-N
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Description

N-Isopropyl-N-methylbenzo[b]thiophen-2-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-N-methylbenzo[b]thiophen-2-amine typically involves the condensation of thiophene derivatives with appropriate amines. One common method is the reaction of 2-chlorobenzothiophene with isopropylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N-methylbenzo[b]thiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Isopropyl-N-methylbenzo[b]thiophen-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Isopropyl-N-methylbenzo[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • N-Methylbenzo[b]thiophen-2-amine
  • N-Isopropylbenzo[b]thiophen-2-amine
  • N-Methyl-N-ethylbenzo[b]thiophen-2-amine

Uniqueness

N-Isopropyl-N-methylbenzo[b]thiophen-2-amine stands out due to its unique combination of isopropyl and methyl groups attached to the thiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit enhanced stability, solubility, and biological activity .

Properties

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

N-methyl-N-propan-2-yl-1-benzothiophen-2-amine

InChI

InChI=1S/C12H15NS/c1-9(2)13(3)12-8-10-6-4-5-7-11(10)14-12/h4-9H,1-3H3

InChI Key

VLPBWFJUJDMXCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=CC2=CC=CC=C2S1

Origin of Product

United States

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